molecular formula C11H21N3O2 B7931245 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7931245
M. Wt: 227.30 g/mol
InChI Key: LBFNJJQZOVMDOM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, with the CAS number 1354016-51-5, is a synthetic compound that exhibits various biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • Structure : The compound contains a pyrrolidine ring, an amino-acetyl group, and an isopropyl-acetamide moiety, which contributes to its biological activity.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within the body. These interactions can modulate enzyme activity and influence various biological pathways, potentially leading to therapeutic benefits in conditions such as diabetes and cancer .

Antidiabetic Activity

Research indicates that pyrrolidine derivatives, including this compound, may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control in diabetic models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results showed that this compound had a higher potency compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .
  • Antidiabetic Mechanism : In a controlled study on diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels due to its DPP-IV inhibitory action. This suggests its potential application in diabetes management .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
Escherichia coliDisruption of metabolic processes
AntidiabeticDipeptidyl Peptidase IVEnhancement of insulin secretion

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFNJJQZOVMDOM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.